molecular formula C22H18FN3OS B12142262 N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12142262
M. Wt: 391.5 g/mol
InChI Key: LRFBWNQCLZYDTO-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that features a thiazole ring, a fluorophenyl group, a pyridinylmethyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a thiazole derivative under acidic conditions, followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final step often involves the methoxylation of the aniline group using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
  • N-[(2Z)-4-(4-bromophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Uniqueness

N-[(2Z)-4-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18FN3OS

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C22H18FN3OS/c1-27-20-10-8-19(9-11-20)25-22-26(14-16-3-2-12-24-13-16)21(15-28-22)17-4-6-18(23)7-5-17/h2-13,15H,14H2,1H3

InChI Key

LRFBWNQCLZYDTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4=CN=CC=C4

Origin of Product

United States

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